2-Pyrazinoylguanidine chemical properties and structure
2-Pyrazinoylguanidine chemical properties and structure
An In-Depth Technical Guide to 2-Pyrazinoylguanidine: Chemical Properties, Structure, and Biological Significance
Authored by a Senior Application Scientist
Introduction
2-Pyrazinoylguanidine is a fascinating heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. As a structural analog of the potassium-sparing diuretic amiloride, it presents a unique pharmacological profile that distinguishes it from its parent compound.[1] While amiloride can exacerbate hyperglycemia and hyperlipidemia in diabetic patients, 2-Pyrazinoylguanidine has demonstrated the potential to ameliorate these conditions, making it a promising candidate for the management of hypertension in individuals with type 2 diabetes.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of 2-Pyrazinoylguanidine, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
2-Pyrazinoylguanidine is characterized by a pyrazine ring linked to a guanidine group via a carbonyl bridge. This unique arrangement of functional groups is central to its biological activity.
IUPAC Name: N-(diaminomethylidene)pyrazine-2-carboxamide[2] Molecular Formula: C₆H₇N₅O[2] CAS Number: 60398-24-5[2]
The key physicochemical properties of 2-Pyrazinoylguanidine are summarized in the table below. It is important to note that while some experimental data for the closely related compound pyrazinamide is available and provided for reference, many of the properties for 2-Pyrazinoylguanidine are computationally predicted.
| Property | Value/Information | Source |
| Molecular Weight | 165.15 g/mol | PubChem (Computed)[2] |
| Melting Point | Pyrazinamide: 189-191 °C | ChemicalBook[3] |
| pKa | Pyrazinamide: 0.5 | ChemicalBook[3] |
| LogP (XLogP3) | -0.6 | PubChem (Computed)[2] |
| Hydrogen Bond Donors | 2 | PubChem (Computed)[2] |
| Hydrogen Bond Acceptors | 3 | PubChem (Computed)[2] |
| Solubility | Pyrazinamide is soluble in DMSO (~30 mg/mL), and dimethyl formamide (~25 mg/mL), and sparingly soluble in ethanol (~0.2 mg/mL) and aqueous buffers. | Cayman Chemical[4] |
Synthesis of 2-Pyrazinoylguanidine
The synthesis of 2-Pyrazinoylguanidine can be logically approached through a two-step process starting from pyrazinoic acid. The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by the reaction of this intermediate with guanidine.
Experimental Protocol: Synthesis of 2-Pyrazinoylguanidine
Step 1: Synthesis of Pyrazine-2-carbonyl chloride
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To a round-bottom flask, add pyrazinoic acid (1.0 eq).
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Add dichloromethane as a solvent and a catalytic amount of N,N-dimethylformamide (DMF).
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Cool the mixture in an ice bath with stirring.
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Slowly add thionyl chloride (2.0-4.0 eq) dropwise to the cooled solution.[5]
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After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude pyrazine-2-carbonyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 2-Pyrazinoylguanidine
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In a separate reaction vessel, dissolve guanidine hydrochloride (1.1 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
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Add a non-nucleophilic base, such as sodium hydride or potassium tert-butoxide (1.1 eq), to the guanidine solution to generate the free base in situ.
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Cool the guanidine solution in an ice bath.
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Dissolve the crude pyrazine-2-carbonyl chloride from Step 1 in a minimal amount of the same aprotic solvent and add it dropwise to the cooled guanidine solution with vigorous stirring.
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Allow the reaction to proceed at low temperature for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours.
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Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain pure 2-Pyrazinoylguanidine.
Caption: Proposed synthesis workflow for 2-Pyrazinoylguanidine.
Spectroscopic Characterization
The structural elucidation of 2-Pyrazinoylguanidine can be achieved through a combination of spectroscopic techniques. Based on the known spectra of the closely related pyrazinamide, the following spectral characteristics are anticipated.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-Pyrazinoylguanidine is expected to show signals corresponding to the three protons on the pyrazine ring. These would likely appear as multiplets in the aromatic region (δ 8.5-9.5 ppm). The protons of the guanidinyl group may appear as broad singlets due to quadrupole broadening and exchange with trace amounts of water.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display signals for the four distinct carbons of the pyrazine ring and the carbonyl carbon. The carbonyl carbon is expected to be the most downfield signal.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Pyrazinoylguanidine would be characterized by several key absorption bands. A strong absorption between 1650-1700 cm⁻¹ would correspond to the C=O stretching of the acylguanidine moiety. N-H stretching vibrations of the guanidine group would be observed as broad bands in the region of 3100-3500 cm⁻¹. C-H stretching of the pyrazine ring would appear around 3000-3100 cm⁻¹.
Mass Spectrometry
The mass spectrum of 2-Pyrazinoylguanidine is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight (165.15 g/mol ).[2] Fragmentation patterns would likely involve the loss of the guanidino group or cleavage of the pyrazine ring.
Biological Activity and Mechanism of Action
2-Pyrazinoylguanidine exhibits a multi-faceted pharmacological profile, primarily as an antihypertensive, hypoglycemic, and lipolytic agent.[1] Its mechanism of action is thought to involve the downregulation of the glucose-fatty acid cycle.[6]
In studies with isolated rat adipocytes, 2-Pyrazinoylguanidine has been shown to decrease both lipolysis and cyclic AMP (cAMP) concentrations.[1] This effect is attributed to an increase in the activity of adipose cyclic nucleotide phosphodiesterase, the enzyme responsible for the degradation of cAMP.[1] By reducing intracellular cAMP levels, 2-Pyrazinoylguanidine effectively dampens the signaling cascade that promotes lipolysis and gluconeogenesis.
Caption: Workflow for the in vitro PDE inhibition assay.
In Vitro Lipolysis Assay in Adipocytes
This assay measures the effect of 2-Pyrazinoylguanidine on the breakdown of triglycerides in fat cells.
Materials:
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Isolated primary adipocytes or a suitable adipocyte cell line
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2-Pyrazinoylguanidine
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Lipolysis-stimulating agent (e.g., isoproterenol or theophylline)
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Krebs-Ringer bicarbonate buffer with bovine serum albumin
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Glycerol assay kit
Procedure:
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Isolate and prepare adipocytes.
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Pre-incubate the adipocytes with various concentrations of 2-Pyrazinoylguanidine for 30 minutes at 37°C.
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Stimulate lipolysis by adding a lipolytic agent to the cell suspension.
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Incubate for 1-2 hours at 37°C with gentle shaking.
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Terminate the reaction by placing the samples on ice.
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Centrifuge the samples to separate the cells from the medium.
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Collect the supernatant and measure the glycerol concentration using a commercially available glycerol assay kit. [2]8. Calculate the percentage of inhibition of lipolysis for each concentration of 2-Pyrazinoylguanidine.
Conclusion
2-Pyrazinoylguanidine stands out as a promising pharmacological agent with a distinct mechanism of action that differentiates it from its parent compound, amiloride. Its ability to modulate the glucose-fatty acid cycle through the inhibition of phosphodiesterase activity highlights its potential as a therapeutic for hypertensive patients with type 2 diabetes. The synthetic route is feasible, and its chemical and biological properties can be thoroughly characterized using standard laboratory techniques. Further research into the structure-activity relationships and in vivo efficacy of 2-Pyrazinoylguanidine is warranted to fully elucidate its therapeutic potential.
References
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Vesell, E. S. (2000). Studies on pyrazinoylguanidine: a novel antihypertensive, hypoglycemic and lipolytic drug intended for adjunctive use in hypertensive patients with type 2 diabetes mellitus. Toxicology Letters, 112-113, 349-355. [Link]
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Li, Y., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Molecules, 29(10), 2345. [Link]
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PubChem. (n.d.). 2-Pyrazinoylguanidine. National Center for Biotechnology Information. [Link]
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Aldridge, B. B., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry, 74, 117046. [Link]
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Vesell, E. S., et al. (1993). Effects of pyrazinoylguanidine on the glucose-fatty acid cycle in normal subjects and patients with non-insulin-dependent diabetes mellitus. Journal of Clinical Pharmacology, 33(9), 823-831. [Link]
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Zhang, Y., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1236-1243. [Link]
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